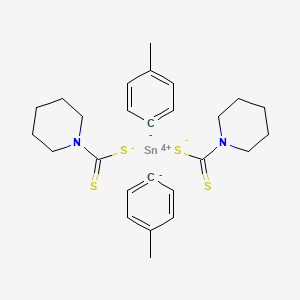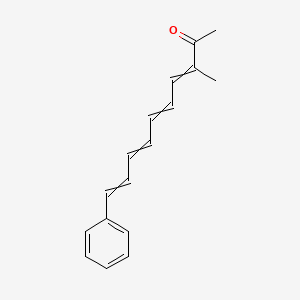
3-Methyl-10-phenyldeca-3,5,7,9-tetraen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-10-phenyldeca-3,5,7,9-tetraen-2-one is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-10-phenyldeca-3,5,7,9-tetraen-2-one typically involves the use of aliphatic ketones and aromatic aldehydes. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the conjugated system. The process may involve multiple steps, including aldol condensation and subsequent dehydration to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form .
化学反应分析
Types of Reactions: 3-Methyl-10-phenyldeca-3,5,7,9-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the conjugated system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
科学研究应用
3-Methyl-10-phenyldeca-3,5,7,9-tetraen-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: Research explores its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigations into its pharmacological effects, such as anti-inflammatory and antioxidant activities, are ongoing.
作用机制
The mechanism by which 3-Methyl-10-phenyldeca-3,5,7,9-tetraen-2-one exerts its effects involves interactions with various molecular targets and pathways. Its conjugated system allows it to participate in electron transfer reactions, which can influence biological processes. The phenyl group may interact with specific receptors or enzymes, modulating their activity .
相似化合物的比较
- 3-Methyl-10-phenyl-3,5,7,9-decatetraen-2-one
- 10-Phenyl-3,5,7,9-decatetraen-2-one
Comparison: The presence of the methyl group at the 3-position and the phenyl group at the 10-position provides distinct chemical and biological properties .
属性
CAS 编号 |
73414-54-7 |
|---|---|
分子式 |
C17H18O |
分子量 |
238.32 g/mol |
IUPAC 名称 |
3-methyl-10-phenyldeca-3,5,7,9-tetraen-2-one |
InChI |
InChI=1S/C17H18O/c1-15(16(2)18)11-7-4-3-5-8-12-17-13-9-6-10-14-17/h3-14H,1-2H3 |
InChI 键 |
TZVBCIJULAXOAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC=CC=CC=CC1=CC=CC=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


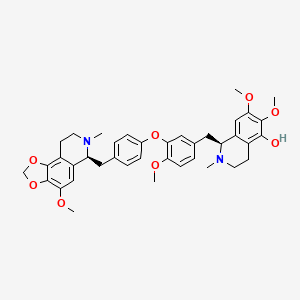
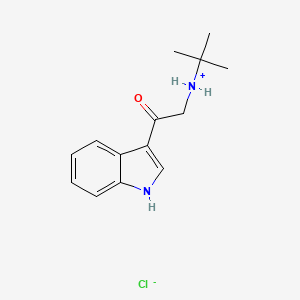
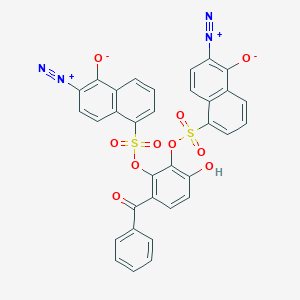
![1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14442656.png)
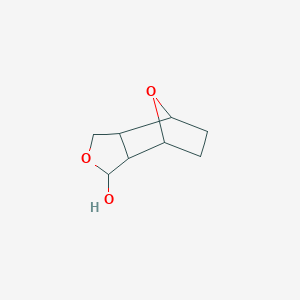

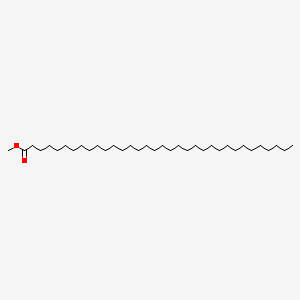
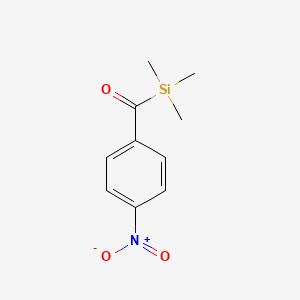

![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)

![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
